

Evans Blue Dye: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Direct Blue 53

Cat. No.: B1197985

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Introduction

Evans Blue dye (EBD), also known as T-1824 or **Direct Blue 53**, is a synthetic bis-azo dye first described by Herbert McLean Evans in 1914.^{[1][2]} For over a century, it has served as an important tool in biomedical research and diagnostics.^[1] Its enduring utility stems from a key biochemical characteristic: a high affinity for serum albumin.^{[3][4]} When introduced into the bloodstream, Evans Blue rapidly binds to albumin, forming a large (~69 kDa) protein-dye complex.^[1] This complex is normally confined to the circulatory system by intact endothelial barriers.^{[5][6]} This principle is the foundation for its two primary applications: the assessment of vascular permeability and the identification of non-viable cells.^{[1][3]}

This guide provides an in-depth overview of the core uses of Evans Blue dye, complete with detailed experimental protocols, quantitative data summaries, and workflow diagrams to support researchers in its practical application.

Core Applications and Principles

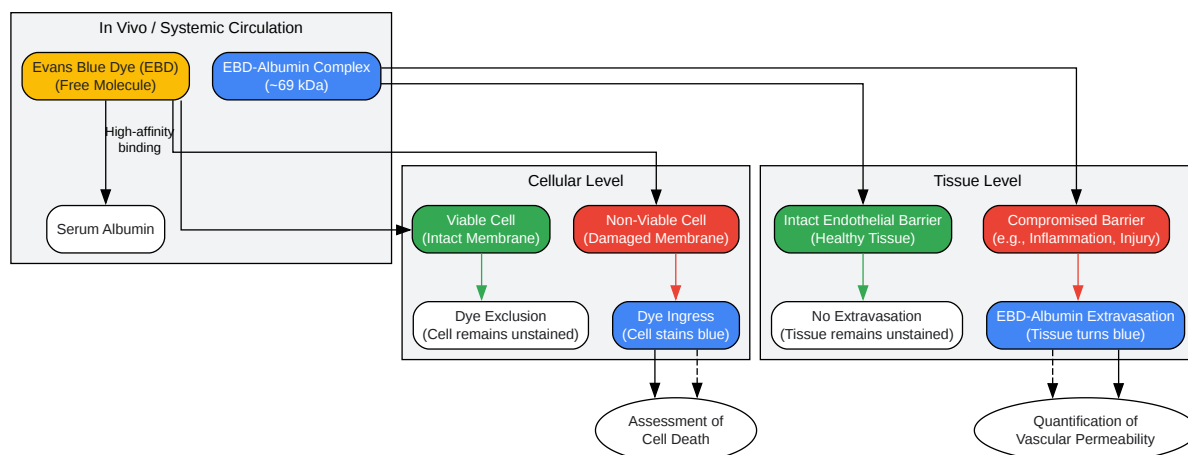
The applications of Evans Blue are largely derived from its strong, non-covalent binding to serum albumin.^{[1][7]} This interaction prevents the small dye molecule (961 Da) from freely diffusing across healthy, semipermeable biological membranes.^[1]

- **Vascular Permeability:** In a healthy vascular system, the endothelial lining forms a tight barrier that restricts the passage of large molecules like albumin.^{[5][6]} In pathological conditions such as inflammation, injury, or tumor growth, this barrier can become

compromised, leading to "leaky" vessels.[8] When the Evans Blue-albumin complex extravasates—or leaks—from the circulation into the surrounding tissue, it imparts a distinct blue color. The amount of dye accumulated in a tissue is directly proportional to the degree of vascular permeability.[1][5] This is particularly useful for studying the integrity of specialized barriers like the blood-brain barrier (BBB).[3]

- **Cell Viability and Membrane Integrity:** Healthy cells with intact plasma membranes exclude the Evans Blue dye.[9][10] However, if a cell's membrane is damaged or its integrity is compromised—a hallmark of necrosis or late-stage apoptosis—the dye can penetrate the cell and stain the intracellular components blue.[1][9][11] This makes Evans Blue an effective and straightforward vital stain to differentiate between viable and non-viable cells in a population.[12]

Logical Relationship: Evans Blue's Mechanism of Action



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Caption: Principle of Evans Blue Dye applications.

Experimental Protocols

Protocol 1: In Vivo Vascular Permeability Assay (Miles Assay)

This protocol describes a common method for quantifying vascular leakage in a mouse model.
[\[13\]](#)[\[14\]](#)

Materials:

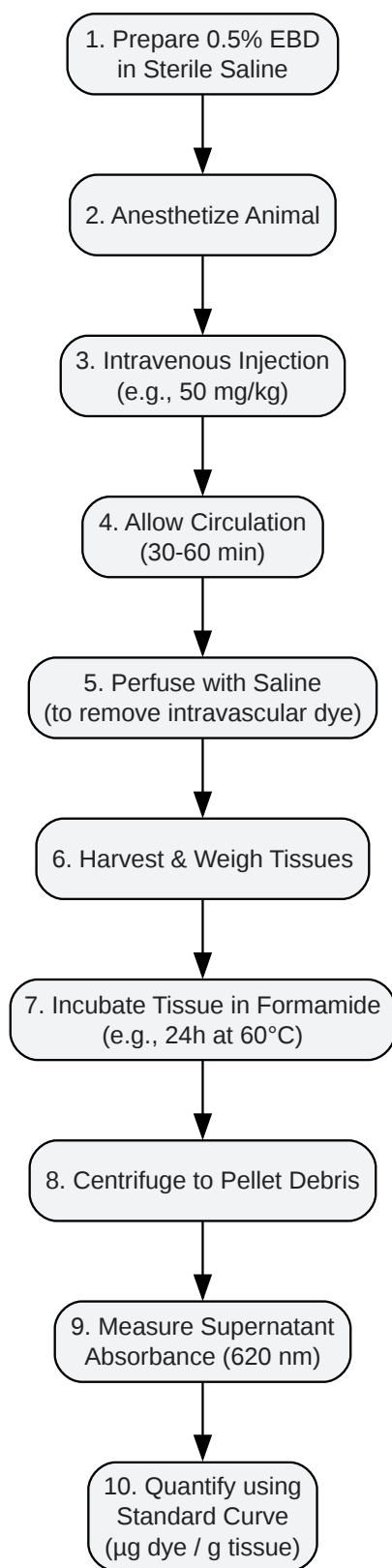
- Evans Blue dye powder (Sigma-Aldrich, Cat. No. E2129 or equivalent)
- Sterile 0.9% saline
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Formamide (for dye extraction)
- Spectrophotometer or plate reader
- Tissue homogenization equipment
- Syringes and needles (e.g., 27-30G)

Procedure:

- **Preparation of EBD Solution:** Prepare a 0.5% to 2% (w/v) solution of Evans Blue dye in sterile 0.9% saline.[\[13\]](#) Ensure the dye is completely dissolved. Filter the solution through a 0.22 μm syringe filter to remove any particulates and ensure sterility.
- **Animal Preparation:** Anesthetize the mouse using an approved institutional protocol. The jugular or tail vein is commonly used for intravenous injection.
- **Dye Injection:** Intravenously inject the EBD solution at a dose typically ranging from 25 to 50 mg/kg body weight.[\[8\]](#)[\[14\]](#) Record the exact time of injection.

- **Circulation Time:** Allow the dye to circulate for a defined period, typically 30 to 60 minutes. This allows for the EBD-albumin complex to form and extravasate in areas of increased permeability.
- **Perfusion (Optional but Recommended):** To remove intravascular dye that has not extravasated, perform a cardiac perfusion. After the circulation time, deeply anesthetize the animal and open the thoracic cavity. Nick the right atrium and perfuse the animal via the left ventricle with saline until the fluid running from the atrium is clear.
- **Tissue Harvest:** Dissect the tissues of interest (e.g., brain, lung, kidney, skin). Weigh the wet tissue samples immediately.
- **Dye Extraction:**
 - Place the weighed tissue in a tube with a known volume of formamide (e.g., 1 mL per 100 mg of tissue).
 - Incubate the samples at 55-60°C for 24-48 hours to extract the dye from the tissue.
 - Centrifuge the samples to pellet any tissue debris.
- **Quantification:**
 - Transfer the supernatant (containing the extracted dye) to a cuvette or a 96-well plate.
 - Measure the absorbance at 620 nm (the absorbance maximum for Evans Blue).^[5] Use the absorbance at 740 nm for background correction.^[5]
 - Create a standard curve using known concentrations of Evans Blue in formamide.
 - Calculate the concentration of EBD in the sample and express the results as µg of dye per gram of tissue.^[5]

Experimental Workflow: In Vivo Vascular Permeability



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Caption: Workflow for quantifying vascular permeability.

Protocol 2: In Vitro Cell Viability Assay

This protocol provides a method for assessing cell death in a cell culture or tissue sample.[\[9\]](#)
[\[10\]](#)

Materials:

- Evans Blue dye powder
- Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 0.1 M CaCl₂ at pH 5.6 for plant cells).[\[9\]](#)
- Microscope
- Hemocytometer or automated cell counter
- 1% (w/v) Sodium Dodecyl Sulfate (SDS) for dye extraction (optional, for quantification).[\[9\]](#)

Procedure:

- Preparation of Staining Solution: Prepare a 0.25% (w/v) Evans Blue solution in PBS.[\[9\]](#)
Ensure it is well-dissolved and filtered.
- Cell Staining:
 - For suspension cells: Centrifuge the cell suspension and resuspend the pellet in the EBD staining solution.
 - For adherent cells: Wash the cells with PBS, then add the EBD staining solution to cover the monolayer.
 - For tissue samples (e.g., plant leaf discs): Immerse the tissue directly in the staining solution.[\[10\]](#)
- Incubation: Incubate the cells/tissue with the dye for 3-5 minutes at room temperature.
- Washing: Wash the cells or tissue multiple times with PBS to remove excess, unbound dye.
- Qualitative Assessment (Microscopy):

- Mount the cells on a slide or observe the culture dish directly under a bright-field microscope.
- Viable cells will appear bright and unstained, while non-viable cells will be distinctly blue.
- Quantitative Assessment (Cell Counting):
 - Count the number of blue (non-viable) and total cells using a hemocytometer.
 - Calculate the percentage of viable cells: $\text{Viability (\%)} = (\text{Number of Unstained Cells} / \text{Total Number of Cells}) \times 100$.
- Quantitative Assessment (Spectrophotometry):
 - After staining and washing, incubate the cells/tissue in 1% SDS to solubilize the membranes and release the internalized dye.[\[9\]](#)
 - Measure the absorbance of the solution at ~620 nm. The intensity is proportional to the number of dead cells.[\[10\]](#)

Data Presentation

The following table summarizes representative quantitative data from vascular permeability studies using Evans Blue dye. This data is illustrative and will vary significantly based on the animal model, tissue type, and experimental conditions.

Experimental Model	Tissue	Condition	EBD Extravasation (µg/g tissue)	Fold Change vs. Control
Mouse (C57BL/6)	Lung	Control (Saline)	15.2 ± 3.1	1.0
Mouse (C57BL/6)	Lung	LPS-induced Injury	78.5 ± 9.4	5.2
Rat (Sprague-Dawley)	Brain	Control (Sham)	5.8 ± 1.2	1.0
Rat (Sprague-Dawley)	Brain	Ischemic Stroke	25.1 ± 4.5	4.3
Mouse (FVBN)	Kidney	Control	22.4 ± 4.8	1.0
Mouse (FVBN)	Kidney	Substance P-induced	61.3 ± 7.9	2.7

Data are presented as mean ± standard deviation and are hypothetical examples derived from typical experimental outcomes.

Conclusion

Evans Blue dye remains a simple, cost-effective, and reliable tool for fundamental biomedical research.^[14] Its utility in assessing vascular permeability and cell membrane integrity is well-established. While newer methods, including fluorescent tracers and advanced imaging techniques, have been developed, the straightforward nature of EBD assays ensures their continued relevance. Furthermore, derivatives of Evans Blue are now being explored for advanced applications, including theranostics and as moieties to extend the half-life of pharmaceuticals, demonstrating the enduring legacy of this classic dye.^{[1][15][16]}

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